molecular formula C10H10N4O2S B4613252 N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-5-methyl-3-isoxazolecarboxamide

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-5-methyl-3-isoxazolecarboxamide

Cat. No.: B4613252
M. Wt: 250.28 g/mol
InChI Key: JVQKXOFVOKCTCV-UHFFFAOYSA-N
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Description

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-5-methyl-3-isoxazolecarboxamide is a useful research compound. Its molecular formula is C10H10N4O2S and its molecular weight is 250.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 250.05244675 g/mol and the complexity rating of the compound is 313. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : Research has explored various synthesis techniques for thiadiazole derivatives, highlighting the role of compounds like N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-5-methyl-3-isoxazolecarboxamide in facilitating access to a series of five-membered cyclosulfamides (1,2,5-thiadiazolidines 1,1-dioxides) starting from amino acids and chlorosulfonyl isocyanate. These compounds are significant for asymmetric synthesis and offer practical access to valuable tools for chemical research (Regainia et al., 2000).

Pharmacological Applications

  • Anticancer Activity : Several studies have focused on the synthesis and evaluation of thiadiazole derivatives for their anticancer activities. One study reported the synthesis of thiazole and 1,3,4-thiadiazole derivatives, showcasing potent anticancer agents against Hepatocellular carcinoma cell lines. This illustrates the potential of thiadiazole compounds, including similar structures to this compound, in cancer treatment research (Gomha et al., 2017).

  • Neuroprotective and Antiproliferative Properties : Research into novel 5-N,N-disubstituted-5-amino-3-(2-oxopropyl)-1,2,4-thiadiazoles has revealed compounds with significant selectivity towards cancer cells compared to non-cancer cells, suggesting a new direction for the study of their antitumor properties (Proshin et al., 2019).

Antimicrobial and Antifungal Activities

  • Antimicrobial and Antifungal Properties : The antimicrobial and antifungal properties of thiadiazole derivatives have been a subject of interest. A study on the synthesis and preliminary antimicrobial activity of 2-amino-5-mercapto-1,3,4-thiadiazole derivatives emphasizes the potential of these compounds in treating infectious diseases (Ameen & Qasir, 2017).

Properties

IUPAC Name

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-5-methyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O2S/c1-5-4-7(14-16-5)8(15)11-10-13-12-9(17-10)6-2-3-6/h4,6H,2-3H2,1H3,(H,11,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVQKXOFVOKCTCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NC2=NN=C(S2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-5-methyl-3-isoxazolecarboxamide
Reactant of Route 2
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N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-5-methyl-3-isoxazolecarboxamide
Reactant of Route 3
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N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-5-methyl-3-isoxazolecarboxamide
Reactant of Route 4
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-5-methyl-3-isoxazolecarboxamide
Reactant of Route 5
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-5-methyl-3-isoxazolecarboxamide
Reactant of Route 6
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-5-methyl-3-isoxazolecarboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.